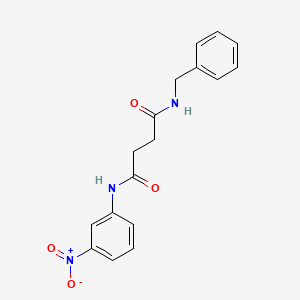

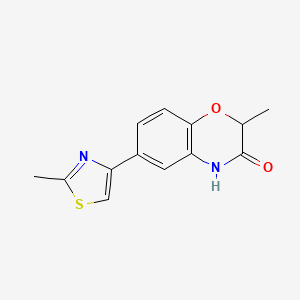

![molecular formula C8H6N2O3 B2635248 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde CAS No. 443956-11-4](/img/structure/B2635248.png)

3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde

Descripción general

Descripción

“3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde” is a chemical compound with the molecular formula C9H7NO3 . It is also known as isoniazid, an anti-tuberculosis medication . It is a hydrazide and a carboxamide that is chemically related to nicotinamide and pyridoxine .

Synthesis Analysis

The synthesis of this compound has been described in several studies. For instance, one method involves the reaction of 1,1-dimethylethyl (3S)-3-(aminomethyl)-1-pyrrolidinecarboxylate with 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde in dry CH2Cl2 and dry EtOH at room temperature . After 24 hours, NaBH4 is added and the reaction solution is concentrated under vacuum to a dry solid . The product is then purified on silica .Molecular Structure Analysis

The molecular structure of “3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde” can be represented by the InChI code: 1S/C9H8N2O4/c12-7-5-15-6-2-1-3-10-9(6)11(7)4-8(13)14/h1-3H,4-5H2,(H,13,14) .Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

This compound is utilized in the synthesis of novel polycyclic pyridones, which are important nitrogen-containing heterocycles with significant biological activity.

Experimental Procedures

The synthesis involves ring-opening transformations of related oxazines, promoted with ammonium acetate or acetic acid. In some cases, partial aromatization is achieved to form benzimidazole-fused pyridones.

Results and Outcomes

The synthesized polycyclic pyridones have shown potential as modern inhibitors of HIV integrase for antiretroviral therapy and as cap-dependent endonuclease inhibitors for influenza treatment .

Application in Bioactive Molecule Synthesis

Scientific Field

Biochemistry

Summary of Application

The compound serves as a building block for constructing biologically active molecules, particularly in the design of potassium channel activators and anti-inflammatory agents.

Experimental Procedures

Derivatives of the compound were synthesized and tested for their biological activity, including K_ATP channel opening and COX-1 and COX-2 inhibition.

Results and Outcomes

Some derivatives exhibited around 40% inhibition of COX-1, with significant antihypertensive activity observed in certain isomers .

Application in Antitumor Research

Scientific Field

Oncology

Summary of Application

The compound has been investigated for its antitumor effects, particularly in the context of dihydrofolate reductase (DHFR) inhibition.

Experimental Procedures

The compound was used in the synthesis of inhibitors that were tested on carcinosarcoma models in rats.

Results and Outcomes

The inhibitors showed good antitumor effects, indicating the compound’s potential in cancer therapy .

Application in Molecular Docking Studies

Scientific Field

Computational Chemistry

Summary of Application

3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde is used in molecular docking studies to design anti-cancer agents.

Experimental Procedures

The compound’s derivatives were docked into the crystal structure of a target protein, with the root-mean-square deviation (RMSD) of the optimum pose kept below 1Å.

Results and Outcomes

The docking studies helped optimize the design of potential anti-cancer agents, providing a basis for further experimental validation .

Application in Heterocyclic Chemistry

Scientific Field

Organic Chemistry

Summary of Application

This compound is involved in the construction of heterocyclic compounds with special biological activities, such as broad-spectrum disease and pest resistance in crops.

Experimental Procedures

Synthesis methods include Mannich reactions using phenols, primary amines, and aldehydes as starting materials.

Results and Outcomes

The synthesized heterocyclic compounds have shown promise as important compounds for studying insect-plant relationships and for use in crop breeding .

Application in Chemical Property Analysis

Scientific Field

Physical Chemistry

Summary of Application

The compound’s chemical properties, such as boiling point, density, and acidity coefficient, are analyzed for various applications.

Experimental Procedures

Predictive models and experimental evaluations are used to determine the compound’s physical and chemical properties.

Results and Outcomes

The analysis provides essential data for the compound’s safe handling and storage, as well as its potential uses in different chemical processes .

This analysis covers a range of scientific fields and applications, showcasing the versatility of 3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde in research and development. Each application is distinct and contributes to our understanding and utilization of this compound in various scientific domains.

Application in Flow Chemistry

Scientific Field

Organic Synthesis

Summary of Application

This compound is used in a hybrid ‘flow and batch’ process to create libraries of substituted 3,4-dihydro-2H-benzo[b][1,4]oxazinones, which are scarcely represented in chemical literature.

Experimental Procedures

The process involves a flow chemistry approach yielding ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates and related amides with moderate to high yields.

Results and Outcomes

The ester-linked analogues exhibited significant cytotoxicity against various carcinoma cell lines, suggesting their potential as lead compounds for developing ovarian carcinoma-specific cytotoxic agents .

Application in Epigenetic Therapy

Scientific Field

Pharmacology

Summary of Application

Derivatives of the compound have been synthesized and evaluated as BET bromodomain inhibitors, showing promise for anti-hematologic malignancies activities.

Experimental Procedures

A series of benzomorpholinone derivatives were synthesized and biologically evaluated as BET inhibitors, with some compounds displaying low-micromolar IC50 values against BRD4 and anti-proliferation activities against hematologic malignancies cell lines.

Results and Outcomes

Compounds 15h and 15i emerged as potent inhibitors, indicating the potential of this scaffold for further optimization in drug development for hematologic malignancies .

Application in Eco-Friendly Synthesis

Scientific Field

Green Chemistry

Summary of Application

The compound is involved in an eco-friendly approach for the one-pot synthesis of 3,4-dihydro-2H-1,3-oxazines, which exhibit a range of biological and pharmacological activities.

Experimental Procedures

The synthesis method is environmentally friendly and provides a focal intermediate for various functional group interconversions.

Results and Outcomes

The 1,3-oxazine scaffolds synthesized exhibit potential biological activities, including anti-tumor, antibacterial, anti-HIV, analgesic, antihypertensive, antithrombotic, and antiulcer properties .

Application in Herbicidal Activity

Scientific Field

Agrochemistry

Summary of Application

The compound has been used in the synthesis of herbicidal agents, particularly targeting weed control in agricultural settings.

Experimental Procedures

Synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl)isoxazolidine-1,3-diones and their derivatives was carried out to evaluate their herbicidal activity.

Results and Outcomes

The synthesized compounds showed promising herbicidal activity, indicating their potential use in agricultural weed management .

Application in Anti-HIV Research

Scientific Field

Virology

Summary of Application

Novel indolyl and oxochromenyl xanthenone derivatives of the compound have been studied for their potential as anti-HIV agents.

Experimental Procedures

Molecular docking studies were performed with these derivatives to assess their efficacy against HIV-1.

Results and Outcomes

The studies indicated that these derivatives could serve as valuable lead compounds in the development of new anti-HIV medications .

Safety And Hazards

Propiedades

IUPAC Name |

3-oxo-4H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-3-5-1-2-6-8(9-5)10-7(12)4-13-6/h1-3H,4H2,(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXXGNIBXYQQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde | |

CAS RN |

443956-11-4 | |

| Record name | 443956-11-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

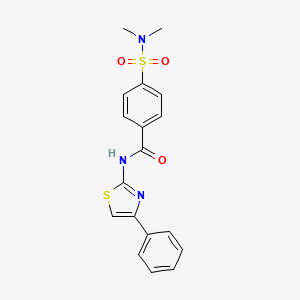

![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2635165.png)

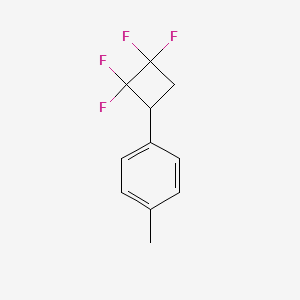

![2-(4-Fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2635168.png)

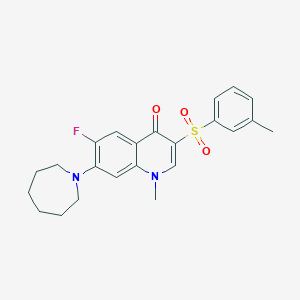

![3-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2635172.png)

![7-Benzyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2635186.png)

![Benzo[d]thiazole-4,5-diamine](/img/structure/B2635187.png)